molecular formula C14H18N2O5 B2657672 gamma-GLU-PHE CAS No. 6810-81-7

gamma-GLU-PHE

Cat. No. B2657672
CAS RN: 6810-81-7
M. Wt: 294.307
InChI Key: XHHOHZPNYFQJKL-UHFFFAOYSA-N
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Description

Gamma-GLU-PHE, also known as γ-Glutamylphenylalanine, is a dipeptide composed of gamma-glutamate and phenylalanine . It is a proteolytic breakdown product of larger proteins and is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase .


Synthesis Analysis

Gamma-GLU-PHE is synthesized by Bacillus amyloliquefaciens (GBA) and Aspergillus oryzae (GAO) . The optimal conditions for γ- [Glu]n-Phe synthesis were found to be pH 10 and 37°C for 3 hours, with 300 mM Gln, 100 mM Phe, and 0.05 U/mL GBA .


Molecular Structure Analysis

The molecular formula of Gamma-GLU-PHE is C14H18N2O5 . Its average mass is 294.303 Da and its monoisotopic mass is 294.121582 Da .


Chemical Reactions Analysis

Gamma-GLU-PHE is recognized by the calcium-sensing receptor and induces kokumi taste . The contents of GGP have been reported in some fermented foods such as cheese and Japanese soy sauce .


Physical And Chemical Properties Analysis

Gamma-GLU-PHE is a solid substance . It is soluble in water, with a solubility of at least 50 mg/mL .

Scientific Research Applications

Biosynthesis and Function in Insects

  • Biosynthesis in Housefly Larvae : γ-Glu-Phe is a major biosynthetic product in the larvae of the housefly Musca domestica. It accumulates during larval growth, peaking in fully grown larvae. This compound may play a crucial role in puparium formation by providing a reservoir of phenylalanine for melanins and quinones during sclerotization (Bodnaryk, 1970).

Taste Modification and Food Industry Applications

  • Improvement of Bitter Taste : γ-Glu-Phe can modify the taste of bitter amino acids like Phe, Val, Leu, and His. Its gamma-glutamylization reduces bitterness and enhances sourness and preferences. An enzymatic method was developed for synthesizing γ-Glu-Phe, showing its potential use in the food industry for taste improvement (Suzuki, Kajimoto, & Kumagai, 2002).

Enzymatic Synthesis

  • Biocatalytic Synthesis Using Bacillus licheniformis : A study demonstrated a procedure for the biocatalytic synthesis of γ-Glu-Phe using Bacillus licheniformis. The optimized conditions for this synthesis were established, highlighting the potential of such enzymatic processes in creating γ-glutamyl peptides for various applications (Chi et al., 2017).

Agricultural Applications

  • Effect on Nitrogen Metabolism in Soybean Crop : Research on the application of amino acids, including Glu and Phe, on soybean nitrogen metabolism showed that their application improved various nitrogen metabolism variables and increased productivity, indicating the potential agricultural benefits of these amino acids (Teixeira et al., 2018).

Analytical Applications

  • Analysis of Isomeric Glutamyl Peptides : A study used capillary electrophoresis for the separation of glutamyl tripeptides, including gamma-glutamyl peptides. This method can be applied to stability studies of these compounds, indicating its usefulness in analytical chemistry (Schücker & Scriba, 2000).

Medical and Pharmaceutical Research

  • Amphiphilic Poly(γ-glutamic acid) for Medical Applications : Amphiphilic graft copolymer consisting of γ-glutamic acid and L-phenylalanine ethyl ester forms nanoparticles in aqueous solutions, showing potential for medical applications such as vaccine adjuvants. Analytical methods for characterizing this biopolymer were established, aiding in its application in drug and vaccine delivery (Ikeda et al., 2018).

  • Synthesis and Sensory Characteristics in Food : γ-[Glu]n-Phe peptides synthesized using Bacillus amyloliquefaciens exhibited kokumi taste in soy sauce and chicken broth. This finding suggests their potential as flavor enhancers in various food products (Yang et al., 2017).

Mechanism of Action

Gamma-GLU-PHE is recognized by the calcium-sensing receptor and induces kokumi taste . It enhances the umami intensity of commercial soy sauce and model chicken broth .

Future Directions

Recent studies have shown that γ-glutamyl peptides, including Gamma-GLU-PHE, exhibit diverse bioactivities, including anti-inflammatory, hypoglycemic, and appetite-suppressing effects, as well as an ameliorating effect on colon health . These activities are attributed to CaSR activation . Further and intensive investigations are urgently required to address the current challenges pertaining to the effective preparation, novel physiological functions, and exact absorption mechanisms of γ-glutamyl peptides .

properties

IUPAC Name

2-amino-5-[(1-carboxy-2-phenylethyl)amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c15-10(13(18)19)6-7-12(17)16-11(14(20)21)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,15H2,(H,16,17)(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHHOHZPNYFQJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864061
Record name gamma-Glutamylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-5-(((S)-1-carboxy-2-phenylethyl)amino)-5-oxopentanoic acid

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